2,5-Dibromohexanediamide
Overview
Description
2,5-Dibromohexanediamide (DBHDA) is an alkylating agent that mildly converts cysteine to dehydroalanine (Dha) residues . It’s used as a reagent for synthetic biology, specifically for the conversion of cysteine to dehydroalanine in peptides or proteins .
Synthesis Analysis
DBHDA enables chemical mutagenesis, where dehydroalanine (DHA) can efficiently react with iodide building blocks to add various natural and unnatural side chains on proteins . This process is useful for the conversion of cysteine to DHA in peptides or proteins .Molecular Structure Analysis
The empirical formula of 2,5-Dibromohexanediamide is C6H10Br2N2O2 .Physical And Chemical Properties Analysis
DBHDA is an off-white solid with a molecular weight of 299.91 kDa . It is soluble in DMSO and DMF, and slightly soluble in methanol and H2O . It is stable at room temperature but should be stored at -20°C for long-term storage .Scientific Research Applications
1. Role in Biological Monitoring
Research indicates that 2,5-Hexanedione (2,5-HD), a closely related compound to 2,5-Dibromohexanediamide, is used as a biomarker in biological monitoring. Workers exposed to n-hexane in industries such as shoe manufacturing are monitored for levels of 2,5-HD in their urine. This biomarker aids in assessing exposure to n-hexane, a solvent used in various industrial processes (dos Santos, Passarelli, & Nascimento, 2002).
2. Toxicological Research
2,5-HD is extensively studied in toxicological research due to its impact on testicular and renal functions. A study has shown that exposure to 2,5-HD can cause liver and kidney atrophy in rats, demonstrating its potential as a model for studying the effects of toxic substances on these organs (Adedara et al., 2014).
3. Neurotoxicology Studies
2,5-HD, due to its neurotoxic properties, is used to study the mechanisms of nerve damage. Research on chick embryos exposed to 2,5-HD has revealed its potential teratogenic effects on neurodevelopment. This compound serves as a model for understanding the impact of toxic exposure on neural development and differentiation (Cheng et al., 2012).
4. Mechanistic Investigations in Toxicology
Studies on 2,5-HD have contributed to a broader understanding of the mechanisms behind certain types of chemical-induced injuries. For instance, 2,5-HD-induced testicular injury has been a model for studying the disruption of germ cell maturation and Sertoli cell functions, providing insights into the molecular and cellular mechanisms of reproductive toxicology (Boekelheide et al., 2003).
Safety And Hazards
Future Directions
DBHDA has been used in research to maintain the solubility of amyloidogenic proteins during chemical mutagenesis . It has also been used to introduce two orthogonal reactive handles onto the surface of a double cysteine mutant of superfolder green fluorescent protein in a regioselective manner . These studies suggest that DBHDA could have further applications in protein engineering and drug discovery .
properties
IUPAC Name |
2,5-dibromohexanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXNAQEJOGNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)Br)C(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313350 | |
Record name | 2,5-Dibromohexanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromohexanediamide | |
CAS RN |
99584-96-0 | |
Record name | 2,5-Dibromohexanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99584-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromohexanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.